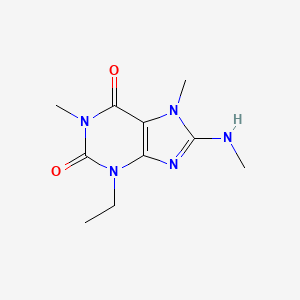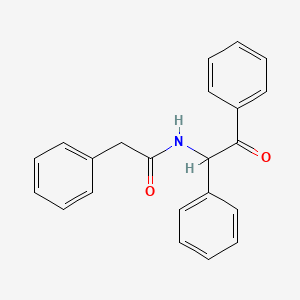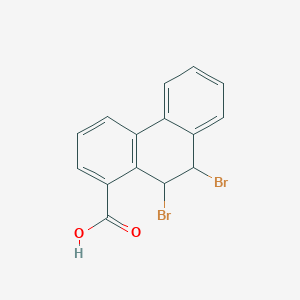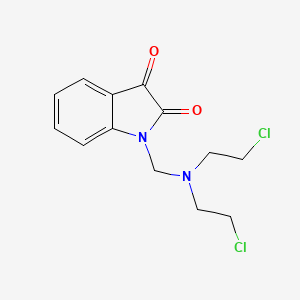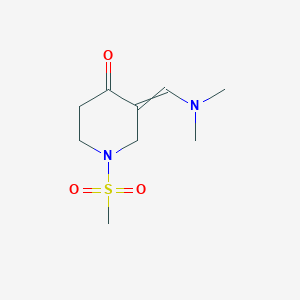
3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one is a synthetic compound with a unique structure that includes a piperidinone ring substituted with a dimethylaminomethylidene group and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one typically involves the reaction of piperidin-4-one with dimethylamine and a methylsulfonylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high yields and consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethylidene group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinone derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylaminomethylidene)-furan-2(3H)-thiones
- Methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate
- 5-[(Dimethylamino)methylidene]thiazolidine-4-thiones
Uniqueness
3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one is unique due to its combination of a piperidinone ring with both a dimethylaminomethylidene and a methylsulfonyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H16N2O3S |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
3-(dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one |
InChI |
InChI=1S/C9H16N2O3S/c1-10(2)6-8-7-11(15(3,13)14)5-4-9(8)12/h6H,4-5,7H2,1-3H3 |
Clave InChI |
QHPAPBKNTMELNF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C1CN(CCC1=O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


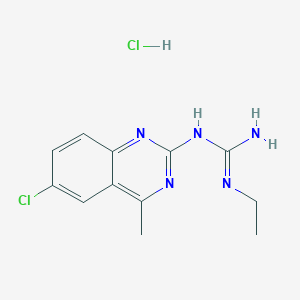
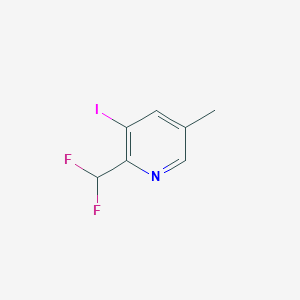
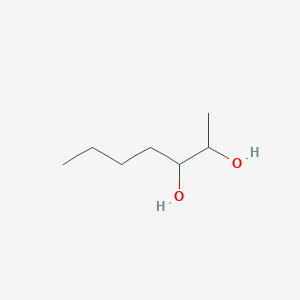
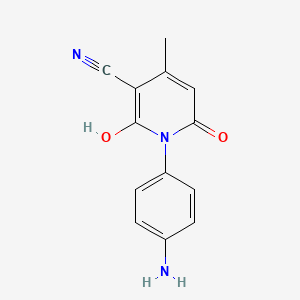
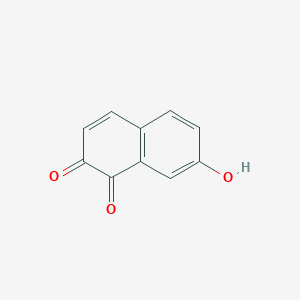
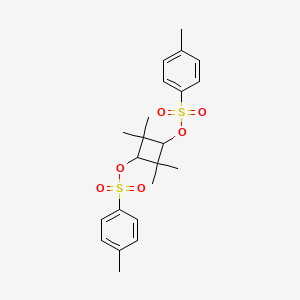


![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)
